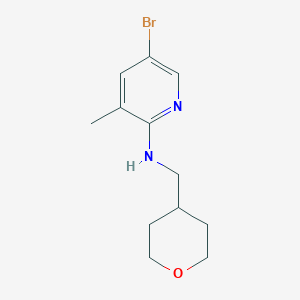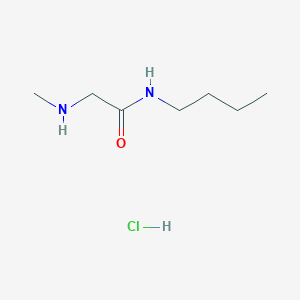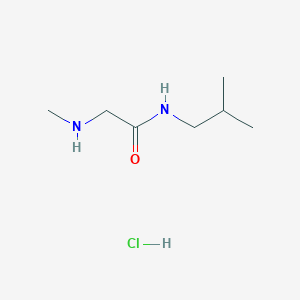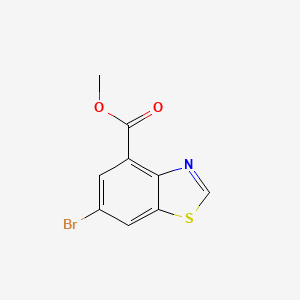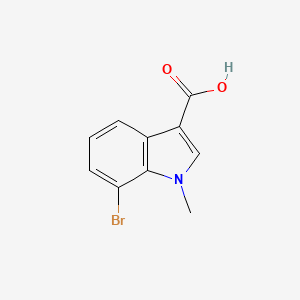
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal strains. The compound’s ability to interact with microbial enzymes and inhibit their function makes it a valuable candidate for developing new antimicrobial drugs .
Agriculture: Pesticide Development
In the agricultural sector, pyrazole derivatives serve as key components in the synthesis of pesticides. Their structural versatility allows for the creation of compounds that can target specific pests without harming beneficial organisms. This compound’s potential applications include insecticides, fungicides, and herbicides .
Drug Discovery: Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives make them significant in drug discovery efforts. 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be utilized to develop COX-2 inhibitors, which are essential in managing pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .
Cancer Research: Antitumor Activity
Research has indicated that pyrazole derivatives can exhibit antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival, making them promising candidates for anticancer drug development. This compound, in particular, may be useful in creating targeted therapies for specific cancer types .
Metabolic Disorders: Antidiabetic Agents
Pyrazole derivatives have shown potential as antidiabetic agents due to their ability to modulate metabolic pathways. 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde could be explored for its efficacy in improving insulin sensitivity or reducing blood glucose levels, contributing to diabetes management .
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole derivatives are used to synthesize ligands that can complex with metals. These complexes have applications in catalysis, material science, and as models for biological systems. The compound’s structural features make it suitable for forming stable and selective metal-ligand complexes .
Organometallic Chemistry: Catalyst Development
The pyrazole moiety is integral in developing organometallic catalysts for various chemical reactions. 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be used to create catalysts that facilitate reactions with high efficiency and selectivity, impacting industrial synthesis processes .
Bioactive Chemical Synthesis: Pharmacological Functions
Pyrazole derivatives are frequently used as scaffolds in synthesizing bioactive chemicals due to their diverse pharmacological functions. This compound can be a starting point for synthesizing molecules with potential therapeutic applications, such as antiviral, antiparasitic, and antiangiogenesis agents .
Propriétés
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPYVUELNKYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



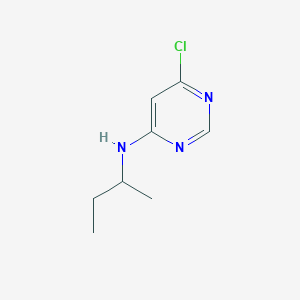
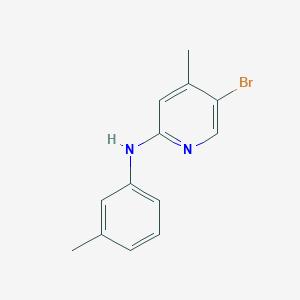
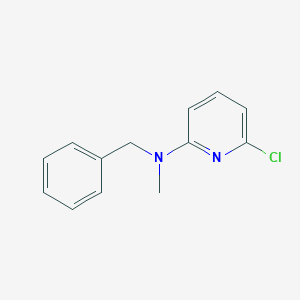
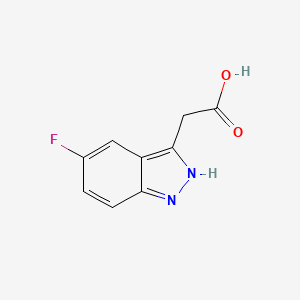
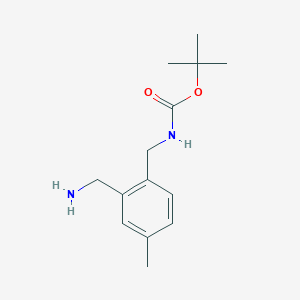
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

